molecular formula C8H10Cl2FNO B2864556 2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride CAS No. 1864073-51-7

2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride

Cat. No. B2864556
M. Wt: 226.07
InChI Key: CIMQCVJQDIXKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride is a chemical compound used in scientific research . It has a molecular weight of 226.08 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-chloro-3-fluorophenoxy)ethan-1-amine hydrochloride . The InChI code is 1S/C8H9ClFNO.ClH/c9-7-2-1-6 (5-8 (7)10)12-4-3-11;/h1-2,5H,3-4,11H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Highly Flexible Chelating Ligands for Group 13 Metals

Researchers have developed new potentially hexadentate (N3O3) amine phenol ligands, showcasing a versatile approach in designing and synthesizing ligand complexes of aluminum, gallium, and indium. These compounds demonstrate significant potential in metal coordination chemistry, contributing to the understanding of metal-ligand interactions and their applications in various scientific fields (Liu et al., 1993).

Electrophilic Amination of Fluorophenols

The study on the electrophilic amination of fluorophenols, including 4-fluorophenol, with diazenes in the presence of ZrCl4, highlights a novel method for the removal of the fluorine atom and the introduction of the chlorine atom. This research opens new pathways for the synthesis of chloro-amino-substituted phenols, contributing to the field of organic synthesis and functional group transformations (Bombek et al., 2004).

Intramolecular Hydrogen Bonding and Tautomerism in Schiff Bases

Explorations into the intramolecular hydrogen bonding and tautomerism in Schiff bases reveal insights into the structural dynamics of N-(2-pyridil)-salicylidene and related compounds. These studies contribute to the broader understanding of tautomeric equilibria in polar and non-polar solvents, offering implications for the design of functional molecular systems (Nazır et al., 2000).

Experimental and Theoretical Investigations of Corrosion Inhibitors

Research on amine derivative compounds as corrosion inhibitors for mild steel in HCl medium combines experimental techniques with theoretical analyses to understand their protective mechanisms. This interdisciplinary approach enhances the development of effective corrosion protection strategies, highlighting the importance of chemical modifications and surface interactions (Boughoues et al., 2020).

Synthesis and Properties of Fluoro-Polyimides

The synthesis of soluble fluoro-polyimides from 1,3-bis(4-amino-2-trifluoromethyl-phenoxy) benzene and dianhydrides demonstrates the creation of materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. These findings are pivotal for the development of new materials with enhanced performance characteristics for a variety of applications (Xie et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-chloro-3-fluorophenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO.ClH/c9-7-2-1-6(5-8(7)10)12-4-3-11;/h1-2,5H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMQCVJQDIXKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCN)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride

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